Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts

Overview

Description

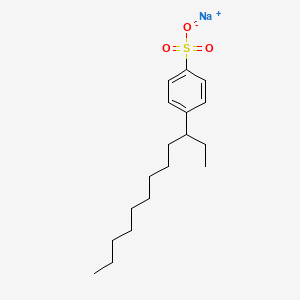

Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts is a useful research compound. Its molecular formula is C18H29NaO3S and its molecular weight is 348.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts are the molecules and surfaces that require the properties of a surfactant . This compound is used as a cleansing agent, emulsifying agent, dispersing agent, and wetting agent . It interacts with these targets to alter their properties and facilitate various processes.

Mode of Action

This compound: acts as a surfactant, reducing surface tension and promoting the formation of emulsions . It interacts with its targets by adhering to their surfaces and altering their interaction with the surrounding environment. This results in improved wetting, dispersion, and emulsification properties .

Biochemical Pathways

The exact biochemical pathways affected by This compound It is known that this compound plays a crucial role in the sulfonation reaction pathway . The compound is produced when 4-C10-13-sec-alkylbenzene and sulfur trioxide react in a continuous reactor, followed by neutralization with sodium hydroxide or sodium carbonate .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound As a surfactant, it is expected to have high solubility in water , which could influence its bioavailability

Result of Action

The molecular and cellular effects of This compound are primarily related to its surfactant properties. It alters the surface properties of its targets, leading to improved wetting, dispersion, and emulsification . This can result in more effective cleansing, improved distribution of substances in a solution, and the formation of stable emulsions .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the presence of water is crucial for its function as a surfactant . Additionally, it is stable under normal conditions, but decomposes on heating, producing toxic and corrosive fumes . Therefore, the environment in which this compound is used can significantly impact its effectiveness and stability.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are known to interact with various biomolecules, including proteins and lipids, primarily through hydrophobic interactions and ionic bonds . These interactions can alter the properties and functions of these biomolecules, potentially influencing biochemical reactions.

Cellular Effects

The effects of Benzenesulfonic acid, C10-14-alkyl derivsThey may also interfere with cell signaling pathways and gene expression by interacting with membrane proteins and lipids .

Molecular Mechanism

The molecular mechanism of action of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they likely exert their effects at the molecular level by interacting with biomolecules such as proteins and lipids, potentially altering their structure and function . They may also influence gene expression by interacting with DNA or RNA molecules .

Temporal Effects in Laboratory Settings

The temporal effects of Benzenesulfonic acid, C10-14-alkyl derivsLike other surfactants, they may degrade over time, especially under certain conditions such as high temperatures .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts in animal models. High doses of surfactants can be toxic and cause adverse effects .

Metabolic Pathways

The metabolic pathways involving Benzenesulfonic acid, C10-14-alkyl derivsSurfactants can be metabolized by various enzymes in the body, leading to their breakdown and removal .

Transport and Distribution

The transport and distribution of Benzenesulfonic acid, C10-14-alkyl derivsAs surfactants, they are likely to be distributed throughout the body due to their ability to mix with both water and fats .

Subcellular Localization

The subcellular localization of Benzenesulfonic acid, C10-14-alkyl derivsDue to their amphipathic nature, they may be found in various cellular compartments, including the cytoplasm and cell membranes .

Biological Activity

Benzenesulfonic acid, C10-14-alkyl derivatives, sodium salts (CAS No. 68584-22-5), commonly referred to as linear alkylbenzenesulfonate (LAS), is a surfactant widely used in various applications, including detergents and agricultural formulations. This article explores its biological activity based on diverse research findings, including toxicity assessments, genotoxicity studies, and environmental impact.

- Molecular Formula : C₁₄H₃₁NaO₃S

- Molecular Weight : 288.47 g/mol

- Solubility : Water-soluble with a critical micelle concentration (CMC) of approximately 0.1 mM.

- Physical State : Solid at ambient temperatures with a melting point around 198.5°C.

Acute Toxicity

The acute toxicity of benzenesulfonic acid, C10-14-alkyl derivatives has been assessed through various studies:

| Route of Exposure | LD50 (mg/kg bw) | Species | Notes |

|---|---|---|---|

| Oral | 530 - 1470 | Rat | Moderate acute toxicity observed. |

| Oral | 1250 - 2300 | Mouse | Signs include piloerection and diarrhea. |

| Dermal | 2000 | Rabbit | Severe skin reactions observed at high doses. |

These values indicate that while the compound exhibits moderate acute toxicity via oral routes, dermal exposure shows limited data but suggests potential for irritation and burns at high concentrations .

Subchronic and Chronic Toxicity

Long-term exposure studies indicate that the liver, kidneys, and intestinal tract are the primary target organs for toxicity. The highest No Observed Adverse Effect Level (NOAEL) identified is 85 mg/kg bw/day based on a rat study over nine months . The lowest Observed Adverse Effect Level (LOAEL) was noted at 115 mg/kg bw/day, associated with slight renal degeneration.

Genotoxicity and Carcinogenicity

Extensive testing has demonstrated that benzenesulfonic acid, C10-14-alkyl derivatives do not exhibit genotoxic properties. In vitro studies using bacterial mutagenicity assays (Salmonella) showed no evidence of mutagenicity with or without metabolic activation . Furthermore, in vivo studies indicated no significant chromosome aberrations following exposure to high doses in mice and rats .

Regarding carcinogenicity, the available data do not support any carcinogenic potential for these compounds based on the weight of evidence from analogous substances .

Environmental Impact

Benzenesulfonic acid derivatives are known for their environmental persistence and bioaccumulation potential. They are primarily found in wastewater due to their extensive use in cleaning products and agricultural applications. Studies have shown that these compounds can affect aquatic organisms, such as inhibiting spore germination in ferns like Ceratopteris thalictroides, highlighting their ecological implications .

Case Studies

- Aquatic Toxicity Study : A study investigating the effects of LAS on aquatic ecosystems revealed significant impacts on the germination rates of aquatic plants, suggesting potential disruptions to local biodiversity .

- Occupational Exposure Assessment : Research assessing workers exposed to LAS in industrial settings indicated respiratory irritation but no significant long-term health effects when proper safety measures were implemented .

Scientific Research Applications

Surfactant Applications

A. Agricultural Use

Benzenesulfonic acid derivatives are commonly used as surfactants in pesticide formulations. They enhance the effectiveness of active ingredients by improving wetting, spreading, and adherence to plant surfaces. This application is crucial for ensuring that pesticides function effectively on crops and raw agricultural commodities .

B. Industrial Cleaning Agents

These compounds serve as effective cleaning agents in various industrial applications. Their surfactant properties allow them to reduce surface tension, facilitating the removal of dirt and grease from surfaces. They are often found in formulations for detergents and cleaning products used in both household and industrial settings .

C. Oil Recovery

In the field of enhanced oil recovery (EOR), benzenesulfonic acid derivatives are utilized to improve the efficiency of oil extraction processes. They act as surfactants that modify the interfacial tension between oil and water, thereby enhancing the displacement of oil from reservoirs .

Emulsifying Agents

Benzenesulfonic acid derivatives are also employed as emulsifiers in food and cosmetic industries. Their ability to stabilize emulsions makes them valuable for creating stable mixtures of oil and water-based products. This application is particularly relevant in the formulation of creams, lotions, and food products where consistent texture and stability are required .

Environmental Applications

A. Wastewater Treatment

The use of benzenesulfonic acid derivatives in wastewater treatment processes has been studied extensively. They can aid in the removal of contaminants by acting as flocculants or coagulants, which help aggregate suspended particles for easier removal during treatment processes .

B. Remediation of Contaminated Sites

Research indicates that these compounds can be effective in remediating sites contaminated with hydrophobic organic compounds (HOCs). By reducing interfacial tensions and enhancing solubilization, they facilitate the mobilization and extraction of pollutants from soil and groundwater .

Case Studies

Q & A

Basic Research Questions

Q. How can researchers accurately characterize the structural heterogeneity of C10-14-alkyl benzenesulfonate sodium salts?

- Methodological Answer : Structural characterization requires a combination of analytical techniques:

- Mass Spectrometry (MS) : Resolves alkyl chain length distribution (C10-C14) and identifies sulfonate group placement .

- Nuclear Magnetic Resonance (NMR) : Confirms aromatic ring substitution patterns (e.g., para-substitution) and branching in alkyl chains .

- High-Performance Liquid Chromatography (HPLC) : Separates homologs and isomers, critical for purity assessment .

- Example Data :

| Technique | Key Output | Reference |

|---|---|---|

| MS | Alkyl chain distribution (C10: 15%, C12: 50%, C14: 35%) | |

| NMR | Para-substitution confirmed via aromatic proton splitting |

Q. What synthetic routes are most effective for producing high-purity C10-14-alkyl benzenesulfonate sodium salts?

- Methodological Answer :

- Sulfonation of Linear Alkylbenzenes (LAB) : React LAB with sulfur trioxide (SO₃) gas, followed by neutralization with NaOH. Key parameters:

- Temperature control (40–50°C) minimizes byproducts like sulfones .

- Post-synthesis purification via solvent extraction removes unreacted LAB .

- Quality Control : Monitor sulfonic acid content via titration and validate purity using ion chromatography .

Advanced Research Questions

Q. How do C10-14-alkyl benzenesulfonate sodium salts enhance encapsulation efficiency of hydrophilic drugs, and what factors influence this property?

- Methodological Answer :

- Mechanism : The amphiphilic structure forms micelles that entrap hydrophilic molecules via electrostatic interactions between sulfonate groups and charged drug moieties .

- Key Variables :

- Alkyl Chain Length : Longer chains (C14) improve micelle stability (critical micelle concentration: ~0.1 mM) .

- pH Sensitivity : Optimal encapsulation occurs at pH > 4, where sulfonate groups remain ionized .

- Experimental Design :

- Use dynamic light scattering (DLS) to measure micelle size (e.g., 20–50 nm).

- Compare encapsulation efficiency (%) across homologs (C10 vs. C14) .

Q. What methodologies resolve contradictions in ecotoxicological data for C10-14-alkyl benzenesulfonate sodium salts?

- Methodological Answer : Conflicting data on biodegradability and toxicity arise from:

- Chain-Length Variability : Shorter chains (C10) degrade faster (90% in 28 days) but show higher acute toxicity (LC50: 2 mg/L for Daphnia) versus C14 (LC50: 10 mg/L) .

- Analytical Artifacts : Use standardized OECD Test Guidelines (e.g., OECD 301F for biodegradation) to minimize variability .

- Resolution Workflow :

Conduct congener-specific toxicity assays.

Cross-validate with high-resolution LC-MS to quantify homolog fractions in test solutions .

Q. How do C10-14-alkyl benzenesulfonate sodium salts compare to structurally related surfactants in membrane disruption studies?

- Methodological Answer :

- Comparative Analysis :

| Compound | Critical Micelle Concentration (mM) | Membrane Disruption Efficiency (%) |

|---|---|---|

| C12-14 Benzenesulfonate | 0.15 | 85 |

| Sodium Dodecyl Sulfate | 8.2 | 70 |

| p-Toluenesulfonic Acid | N/A (non-surfactant) | <10 |

- Mechanistic Insight : The benzene ring enhances hydrophobic interactions with lipid bilayers, while sulfonate groups stabilize disrupted membranes .

Q. Data Contradiction Analysis

Q. Why do some studies report low bioaccumulation potential for C10-14-alkyl benzenesulfonates, while others suggest moderate risks?

- Methodological Answer :

- LogPow Variability : Reported logPow values range from 1.4 (C10) to 3.2 (C14), influencing bioaccumulation predictions .

- Experimental Conditions :

- Freshwater vs. marine systems: Higher salinity reduces bioavailability in marine environments .

- Trophic magnification studies often overlook metabolite formation (e.g., sulfophenyl carboxylates) .

- Resolution : Use isotope-labeled homologs in bioconcentration assays to track uptake pathways .

Application-Oriented Questions

Q. What strategies optimize C10-14-alkyl benzenesulfonate sodium salts for use in electrochemical sensors?

- Methodological Answer :

- Surface Modification : Adsorb sulfonates onto gold electrodes via thiol linkages; confirm via cyclic voltammetry .

- Performance Metrics :

- Sensitivity improvement (e.g., 10-fold for dopamine detection).

- Stability in saline solutions (>1 week without desorption) .

Properties

IUPAC Name |

sodium;4-dodecan-3-ylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.Na/c1-3-5-6-7-8-9-10-11-16(4-2)17-12-14-18(15-13-17)22(19,20)21;/h12-16H,3-11H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOXWFOVSCUWIEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058711 | |

| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2212-50-2, 69669-44-9, 90194-45-9, 85117-50-6 | |

| Record name | Benzenesulfonic acid, 4-(1-ethyldecyl)-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4-(1-ethyldecyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, mono-C10-13-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, C10-14-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, mono-C10-14-alkyl derivs., sodium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.